

# 3-Methylpentyl butanoate CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Methylpentyl butyrate

Cat. No.: B15175616

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## An In-depth Technical Guide to 3-Methylpentyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylpentyl butanoate, a butanoate ester known for its characteristic fruity aroma. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and methods for its analysis, tailored for professionals in research and development.

### Chemical Identity and Properties

3-Methylpentyl butanoate, also known as **3-methylpentyl butyrate**, is an organic compound classified as a fatty acid ester. Its fundamental identifiers and physicochemical properties are summarized below.

Property	Value	Source
CAS Number	84254-83-1	[1]
Molecular Formula	C10H20O2	[1]
Molecular Weight	172.26 g/mol	[1]
IUPAC Name	3-methylpentyl butanoate	[1]
Boiling Point	169.00 to 170.00 °C @ 760.00 mm Hg	[2]
Water Solubility	Not explicitly available, but expected to be low based on its structure.	
logP (Octanol-Water Partition Coefficient)	3.2	[1]

## Synthesis of 3-Methylpentyl Butanoate

The synthesis of 3-methylpentyl butanoate is most commonly achieved through the Fischer esterification of 3-methylpentanol with butanoic acid, in the presence of an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[3][4]

## Experimental Protocol: Fischer Esterification

Materials:

- 3-Methylpentanol
- Butanoic acid
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate

- Diethyl ether (or other suitable extraction solvent)
- Distillation apparatus
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-methylpentanol and butanoic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while stirring.
- Heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butanoic acid. Carbon dioxide evolution will be observed.
- Separate the organic layer and wash it with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- The crude ester can be purified by fractional distillation to obtain pure 3-methylpentyl butanoate.

## Analytical Characterization

The identity and purity of the synthesized 3-methylpentyl butanoate can be confirmed using various analytical techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like esters. The gas chromatogram will show the retention time of the compound, which is characteristic under specific column and temperature conditions. The mass spectrum will exhibit a molecular ion peak and a fragmentation pattern that can be used to confirm the structure of the ester. For similar esters, Kovats retention indices are available and can be used for identification.<sup>[2]</sup>

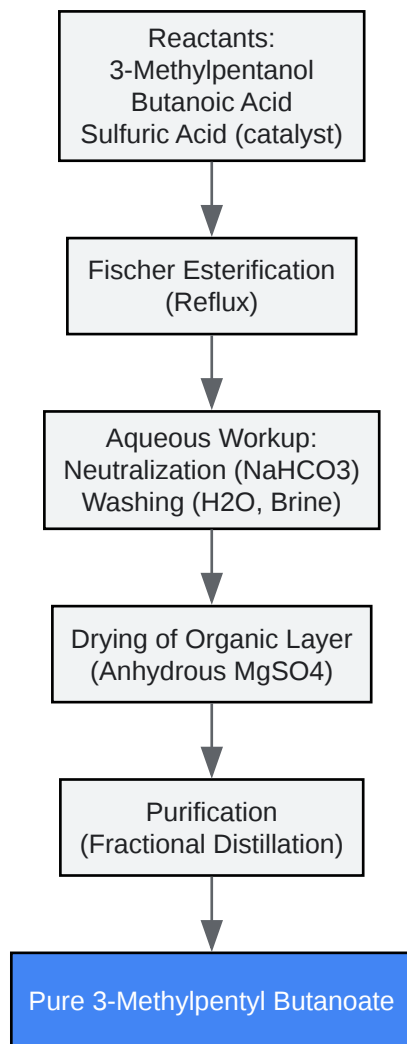
## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the structural elucidation of the molecule. The  $^1\text{H}$  NMR spectrum will provide information about the different types of protons and their neighboring environments, while the  $^{13}\text{C}$  NMR spectrum will show the number of unique carbon atoms in the molecule. Predicted NMR spectra for similar compounds are available in databases and can be used as a reference.<sup>[5][6]</sup>

## Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 3-methylpentyl butanoate via Fischer esterification.

## Workflow for Synthesis and Purification of 3-Methylpentyl Butanoate



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Caption: Synthesis and purification workflow.

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